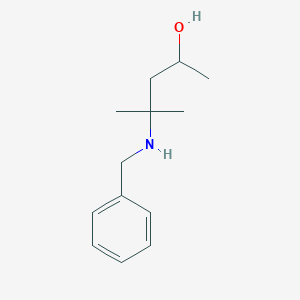

4-(Benzylamino)-4-methyl-2-pentanol

説明

Structure

3D Structure

特性

CAS番号 |

18774-36-2 |

|---|---|

分子式 |

C13H21NO |

分子量 |

207.31 g/mol |

IUPAC名 |

4-(benzylamino)-4-methylpentan-2-ol |

InChI |

InChI=1S/C13H21NO/c1-11(15)9-13(2,3)14-10-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |

InChIキー |

PBSANKVAPLDYBT-UHFFFAOYSA-N |

正規SMILES |

CC(CC(C)(C)NCC1=CC=CC=C1)O |

製品の起源 |

United States |

Advanced Spectroscopic and Stereochemical Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 4-(Benzylamino)-4-methyl-2-pentanol would be determined through a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information to piece together the complete structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: A proton NMR spectrum would be expected to reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons of the benzyl (B1604629) group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the benzyl group, and the various methyl and methylene protons of the pentanol (B124592) backbone. The chemical shifts and coupling constants would be crucial for assigning each proton to its specific position in the molecule.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would allow for the confirmation of the total number of carbon atoms, which is 13 for this compound. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons, and the carbons bonded to the nitrogen and oxygen atoms.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would establish the ¹H-¹H coupling correlations, mapping out the proton-proton adjacencies within the molecular framework. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Currently, no published experimental NMR data for 4-(Benzylamino)-4-methyl-2-pentanol is available in the public domain.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a very precise mass measurement, HRMS can confirm the molecular formula of 4-(Benzylamino)-4-methyl-2-pentanol, which is C₁₃H₂₁NO. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments such as the benzyl group or a water molecule, which would further support the proposed structure.

Specific experimental HRMS data for 4-(Benzylamino)-4-methyl-2-pentanol has not been found in available scientific literature.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of 4-(Benzylamino)-4-methyl-2-pentanol would be expected to show characteristic absorption bands. These would include a broad O-H stretch for the alcohol group (typically around 3200-3600 cm⁻¹), an N-H stretch for the secondary amine (around 3300-3500 cm⁻¹), C-H stretches for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretches for the aromatic ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds. The symmetric vibrations of the aromatic ring and the carbon backbone would be particularly well-defined.

A search of scientific databases did not yield any experimental IR or Raman spectra for this compound.

Chiral Purity Analysis and Enantiomeric Excess Determination

Since 4-(Benzylamino)-4-methyl-2-pentanol possesses two chiral centers (at carbons 2 and 4), it can exist as multiple stereoisomers. The analysis of chiral purity and the determination of enantiomeric excess (e.e.) are critical for understanding its stereochemistry.

Chiral chromatography is the most definitive method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This technique involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. By analyzing a sample of 4-(Benzylamino)-4-methyl-2-pentanol on a suitable chiral column, the relative amounts of each enantiomer could be determined, allowing for the calculation of the enantiomeric excess.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers. For 4-(Benzylamino)-4-methyl-2-pentanol, derivatization to a more volatile species might be necessary to achieve good separation and peak shape. Studies on related compounds like 2-pentanol (B3026449) have successfully used chiral GC-MS with cyclodextrin-based stationary phases for enantiomeric separation. nih.govmdpi.comnist.gov

No specific methods for the chiral separation of 4-(Benzylamino)-4-methyl-2-pentanol enantiomers have been published.

These techniques measure the interaction of chiral molecules with plane-polarized light.

Optical Rotation: A pure enantiomer will rotate the plane of polarized light in a specific direction, and this rotation is measured using a polarimeter. The magnitude and sign (+ or -) of the specific rotation are characteristic properties of a chiral molecule. While a powerful tool, it does not by itself provide the enantiomeric ratio in a mixture without a reference value for the pure enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores like the benzyl group in the target compound. It can be used to assign the absolute configuration of enantiomers by comparing experimental spectra to theoretical calculations.

Specific optical rotation values or CD spectra for the enantiomers of 4-(Benzylamino)-4-methyl-2-pentanol are not available in the public record.

Stereochemical Assignments and Relative/Absolute Configuration Determination

The structure of 4-(benzylamino)-4-methyl-2-pentanol contains two stereocenters, at carbon 2 and carbon 4. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The determination of the relative and absolute configuration of these stereoisomers is a critical aspect of its chemical characterization. However, no experimental data for these assignments are currently available in the public domain for this specific compound.

Generally, the determination of stereochemistry for 1,3-amino alcohols involves a combination of synthetic strategies and analytical techniques:

Diastereoselective Synthesis: The synthesis of the compound from chiral precursors would be a primary method to control and thereby ascertain the relative stereochemistry (syn or anti) of the two stereocenters. rsc.orgru.nlnih.gov For instance, the reduction of a chiral β-amino ketone precursor could lead to the diastereoselective formation of the corresponding γ-amino alcohol. ru.nl

Chiral Resolution: In cases where a mixture of stereoisomers is synthesized, chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, would be employed to separate the enantiomers and diastereomers. nih.gov

Spectroscopic Methods for Absolute Configuration:

NMR Spectroscopy with Chiral Derivatizing Agents: A common method for determining the absolute configuration of amino alcohols is through the formation of diastereomeric derivatives with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. researchgate.net The subsequent analysis of the ¹H or ¹⁹F NMR spectra of these derivatives can reveal characteristic chemical shift differences that allow for the assignment of the absolute configuration at the stereocenters.

X-ray Crystallography: The most definitive method for determining both the relative and absolute configuration is single-crystal X-ray crystallography. rsc.org This would require the successful crystallization of one of the pure stereoisomers or a suitable crystalline derivative.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy can provide information about the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration. electronicsandbooks.com

Without experimental data from these or similar techniques, the stereochemical identity of any given sample of 4-(benzylamino)-4-methyl-2-pentanol remains unassigned.

Conformational Analysis through Spectroscopic Data

The conformational preferences of 4-(benzylamino)-4-methyl-2-pentanol would be influenced by a variety of factors, including steric interactions between the substituents and the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group. The analysis of its conformation in solution is typically carried out using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. iaea.orgauremn.org.br

Key NMR parameters used in conformational analysis include:

Coupling Constants (³J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) between the protons on C2, C3, and C4 would be highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred rotamer populations around the C2-C3 and C3-C4 bonds.

Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments, such as NOESY or ROESY, can detect through-space interactions between protons that are close to each other. The presence or absence of specific NOE cross-peaks would provide crucial information about the spatial arrangement of the different parts of the molecule, helping to distinguish between different possible conformations.

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide insights into the dynamic processes and the energy barriers between different conformers.

A detailed conformational analysis would also be supported by computational chemistry, where the energies of different possible conformations are calculated to predict the most stable arrangements. auremn.org.br These theoretical models are then validated by comparison with the experimental spectroscopic data.

As no specific research has been published on 4-(benzylamino)-4-methyl-2-pentanol, there is no spectroscopic data available to perform such a conformational analysis.

Computational Analysis of 4-(Benzylamino)-4-methyl-2-pentanol: A Theoretical Investigation

Introduction

4-(Benzylamino)-4-methyl-2-pentanol is a chemical compound with the linear formula C13H21NO. sigmaaldrich.comsigmaaldrich.com It is classified as a rare and unique chemical, and as such, comprehensive analytical and computational data are not widely available. sigmaaldrich.comsigmaaldrich.com This article aims to provide a theoretical framework for the computational investigation of this molecule, outlining the methodologies that would be employed to elucidate its electronic structure, conformational landscape, and potential biological interactions. While specific research findings on 4-(Benzylamino)-4-methyl-2-pentanol are not present in the current body of scientific literature, this article will detail the established computational techniques that are fundamental to modern chemical research.

Computational Chemistry and Theoretical Investigations

Elucidation of Reaction Mechanisms via Computational Pathways

There is currently no available research in scientific literature detailing the use of computational chemistry to elucidate the reaction mechanisms involving 4-(Benzylamino)-4-methyl-2-pentanol . Such studies would typically involve quantum mechanical calculations to map potential energy surfaces, identify transition states, and determine the thermodynamics and kinetics of synthetic routes or degradation pathways. The absence of this information indicates a significant gap in the understanding of the theoretical chemistry of this specific molecule.

In Silico Structure-Property and Structure-Activity Relationship (SAR) Projections

Similarly, there are no published in silico structure-property relationship (SPR) or structure-activity relationship (SAR) studies for 4-(Benzylamino)-4-methyl-2-pentanol . nih.govbenthamscience.com SAR studies are crucial for predicting the biological activity of a compound based on its molecular structure and are often a key component in the development of new therapeutic agents. benthamscience.com The fundamental principle of SAR is that the structure of a molecule dictates its physicochemical properties and, consequently, its biological effects. benthamscience.comresearchgate.net Without dedicated studies, any potential biological activities or properties of this compound remain speculative from a computational standpoint.

The lack of specific computational data prevents the creation of detailed data tables and research findings as requested. Further research would be required to perform the necessary calculations and simulations to provide the specific insights sought in the requested article outline.

Biological Activity Research and Molecular Pharmacology

Investigation of Receptor Binding Profiles and Specificity

Kinase Receptor Interactions and Inhibition Mechanisms (e.g., RTKs)

There is no available research on the interaction between 4-(Benzylamino)-4-methyl-2-pentanol and any kinase receptors, including Receptor Tyrosine Kinases (RTKs).

G Protein-Coupled Receptor (GPCR) Modulatory Activities

No studies were found that investigate or report on the modulatory effects of 4-(Benzylamino)-4-methyl-2-pentanol on G Protein-Coupled Receptors (GPCRs).

Enzyme Inhibition Studies and Mechanistic Insights

Histone Deacetylase (HDAC) Inhibition Pathways

There is no evidence or research to suggest that 4-(Benzylamino)-4-methyl-2-pentanol is involved in Histone Deacetylase (HDAC) inhibition or any related pathways.

Other Enzyme Target Identification and Characterization (e.g., Photosynthetic Electron Transport)

No studies have been published that identify or characterize the effects of 4-(Benzylamino)-4-methyl-2-pentanol on other enzyme targets, including those involved in photosynthetic electron transport.

Cellular Pathway Modulation and Cellular Effects

To determine the effect of 4-(Benzylamino)-4-methyl-2-pentanol on cell growth and programmed cell death, researchers would typically utilize various preclinical disease models, particularly cancer cell lines. Assays such as the MTT or WST-1 assay would be employed to quantify cell viability and proliferation after exposure to the compound. scielo.br A reduction in cell viability could suggest a cytotoxic or anti-proliferative effect.

To investigate apoptosis, techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining would be essential. This would allow for the differentiation between early apoptotic, late apoptotic, and necrotic cells. nih.govscielo.br Furthermore, the activity of key apoptotic proteins, such as caspases (e.g., caspase-3, -8, -9), could be measured to elucidate the specific apoptotic pathway being triggered. cmbl.org.pl

Table 1: Hypothetical Data on Cell Viability in Cancer Cell Lines Treated with 4-(Benzylamino)-4-methyl-2-pentanol

| Cell Line | Concentration (µM) | % Cell Viability (after 48h) |

| MCF-7 (Breast) | 10 | Data not available |

| A549 (Lung) | 10 | Data not available |

| HeLa (Cervical) | 10 | Data not available |

| PC-3 (Prostate) | 10 | Data not available |

This table illustrates the type of data that would be generated from cell viability assays. Currently, no such data exists for this compound.

Should 4-(Benzylamino)-4-methyl-2-pentanol demonstrate effects on cell proliferation or apoptosis, the next step would be to investigate its impact on cellular signaling cascades. Techniques like Western blotting would be crucial to analyze the phosphorylation status of key signaling proteins, such as those in the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in cancer. cmbl.org.pl

Gene expression modulation would be assessed using methods like quantitative real-time PCR (qRT-PCR) or microarray analysis. This could reveal if the compound alters the expression of genes involved in cell cycle control (e.g., cyclins, CDKs), apoptosis regulation (e.g., Bcl-2 family proteins), or other critical cellular processes. nih.govscielo.br For instance, a decrease in the expression of anti-apoptotic proteins like Bcl-2 would be consistent with the induction of apoptosis. scielo.br

The role of 4-(Benzylamino)-4-methyl-2-pentanol in modulating oxidative stress would be another critical area of investigation. This would involve measuring the levels of reactive oxygen species (ROS) within cells treated with the compound, often using fluorescent probes like DCFDA. An increase or decrease in ROS would indicate pro-oxidant or antioxidant activity, respectively. nih.gov The expression and activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), would also be examined to understand the cellular response to any induced oxidative stress. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

Direct antioxidant properties of 4-(Benzylamino)-4-methyl-2-pentanol would be evaluated using cell-free chemical assays. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov These tests would quantify the compound's ability to directly neutralize free radicals. Further studies could explore its potential to chelate metal ions, which can catalyze the formation of ROS. researchgate.net

Antimicrobial Properties and Mechanisms of Action

To assess antimicrobial activity, 4-(Benzylamino)-4-methyl-2-pentanol would be tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) would be determined using broth microdilution methods. nih.gov

If the compound shows antimicrobial efficacy, the mechanism of action would be explored. This could involve investigating its ability to disrupt microbial cell membranes, inhibit biofilm formation, or interfere with essential cellular processes like DNA replication or protein synthesis. mdpi.commdpi.com

Table 2: Hypothetical Antimicrobial Activity of 4-(Benzylamino)-4-methyl-2-pentanol

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

| Pseudomonas aeruginosa | Data not available |

This table represents the kind of data obtained from antimicrobial screening. No such data is currently available for this compound.

Structure-Activity Relationship (SAR) Studies for Biological Function

Once initial biological activities are identified, structure-activity relationship (SAR) studies would be conducted. This involves synthesizing and testing a series of analogues of 4-(Benzylamino)-4-methyl-2-pentanol to determine which structural features are essential for its activity. frontiersin.org For example, modifications could be made to the benzyl (B1604629) group, the amino group, or the alkyl chain to see how these changes affect potency and selectivity. nih.gov These studies are fundamental for optimizing the compound into a potential lead for drug development.

Applications in Chemical Biology and As Research Probes

Development as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effects. wikipedia.orgbloomtechz.comsigmaaldrich.comsigmaaldrich.com These building blocks, which possess at least one stereocenter, are incorporated into a larger molecule to introduce chirality in a controlled manner. Amino alcohols, a class of compounds to which 4-(Benzylamino)-4-methyl-2-pentanol belongs, are particularly valuable as chiral auxiliaries and synthons. wikipedia.org

Despite the presence of two chiral centers at the C2 and C4 positions in its pentanol (B124592) backbone, there is currently no specific information available in the scientific literature that details the development or use of 4-(Benzylamino)-4-methyl-2-pentanol as a chiral building block in asymmetric synthesis.

Design and Synthesis of Chemical Probes Based on the 4-(Benzylamino)-4-methyl-2-pentanol Scaffold

Chemical probes are powerful tools in chemical biology, designed to interact with specific biological targets and help elucidate their functions. The development of such probes often involves modifying a core scaffold that has some affinity for the target.

There are no documented instances in the available scientific literature of the design and synthesis of chemical probes based on the 4-(Benzylamino)-4-methyl-2-pentanol scaffold. Research on other benzylamino-containing structures has shown engagement with biological targets, but this specific compound has not been reported as a basis for probe development. merckmillipore.com

Utility in Target Identification and Validation Studies for Drug Discovery Research

The process of identifying and validating biological targets is a cornerstone of modern drug discovery. This often involves using small molecules to modulate the function of a protein or pathway to understand its role in disease.

A review of the literature indicates no studies where 4-(Benzylamino)-4-methyl-2-pentanol has been utilized in target identification or validation studies for drug discovery research. While commercial suppliers offer this compound for early discovery research, its specific applications and any resulting findings have not been published.

Role as an Analytical Reference Standard for Method Development and Validation in Chemical Research

Analytical reference standards are highly purified compounds used to confirm the identity and purity of a substance and to calibrate analytical instruments. These standards are crucial for ensuring the accuracy and reproducibility of experimental results.

There is no evidence in the scientific literature to suggest that 4-(Benzylamino)-4-methyl-2-pentanol is used as an analytical reference standard for method development and validation in chemical research. While related compounds like 4-methyl-2-pentanol (B46003) are used as standards, the same is not documented for the title compound.

Application in Chromatography as an Internal Standard for Volatile Compound Quantification

In chromatography, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. The ideal internal standard is chemically similar to the analyte but not naturally present in the sample. For the analysis of volatile compounds, other alcohols such as 4-methyl-2-pentanol are sometimes employed as internal standards.

However, there are no published methods that report the use of 4-(Benzylamino)-4-methyl-2-pentanol as an internal standard for the quantification of volatile compounds in chromatography.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Areas

The core structure of 4-(benzylamino)-4-methyl-2-pentanol is a β-amino alcohol. This functional group is a crucial component in numerous biologically active compounds and pharmaceuticals, exhibiting properties such as antimalarial, antibacterial, and anticancer activities. researchgate.net The benzylamine (B48309) moiety is also a key feature in many bioactive molecules. researchgate.net For instance, derivatives of N⁶-benzyladenine have been investigated for their cytokinin and anticytokinin activity, interacting with plant hormone receptors. researchgate.net

Future research could, therefore, focus on screening 4-(benzylamino)-4-methyl-2-pentanol and its analogues for a range of biological activities. Given its structure, potential therapeutic areas for exploration could include oncology, infectious diseases, and metabolic disorders. The chirality at the C2 and C4 positions suggests that stereoisomers could exhibit different biological activities, a critical aspect for investigation in drug discovery programs. vulcanchem.com

Development of Greener and More Efficient Synthetic Routes

The synthesis of β-amino alcohols is a well-established field, yet there is a continuous drive for more efficient and environmentally benign methods. researchgate.net A hypothetical, though common, route to synthesize 4-(benzylamino)-4-methyl-2-pentanol could involve the reductive amination of 4-methyl-2-pentanone (B128772) with benzylamine. vulcanchem.com

Emerging research focuses on biocatalysis to create these structures with high stereoselectivity under mild conditions. One advanced method involves the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). nih.gov This enzymatic approach avoids harsh reagents and can lead to high enantiomeric excess, which is crucial for producing specific stereoisomers for biological testing. nih.gov Another established green method is the nucleophilic ring-opening of epoxides with amines, a process that can be enhanced through ultrasound treatment to reduce time and energy consumption. researchgate.net

Future work should aim to develop and optimize a stereoselective synthesis for 4-(benzylamino)-4-methyl-2-pentanol, potentially employing biocatalytic or other green chemistry principles to improve yield, reduce waste, and control stereochemistry.

| Synthetic Strategy | Description | Potential Advantages | Relevant Research Context |

| Biocatalytic Reductive Amination | Use of engineered amine dehydrogenases (AmDHs) to convert a ketone precursor (e.g., 4-hydroxy-4-methyl-2-pentanone) and benzylamine into the target molecule. | High stereoselectivity (>99% ee), mild reaction conditions, uses ammonia (B1221849) or amines as amino donor. | Biosynthesis of chiral amino alcohols. nih.gov |

| Epoxide Ring-Opening | Reaction of a suitable epoxide (e.g., an epoxide of 4-methyl-1-pentene) with benzylamine. | Well-established and versatile method for creating β-amino alcohols. | General synthesis of β-amino alcohols. researchgate.net |

| Conventional Reductive Amination | Reaction of 4-methyl-2-pentanone with benzylamine using a chemical reducing agent like sodium borohydride. | Straightforward, one-pot reaction. | Hypothetical route for the target compound. vulcanchem.com |

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

To unlock the therapeutic potential of the 4-(benzylamino)-4-methyl-2-pentanol scaffold, modern drug discovery techniques are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against biological targets. By creating a library of derivatives based on the core structure of 4-(benzylamino)-4-methyl-2-pentanol, researchers could efficiently search for new lead compounds.

This approach is exemplified by studies on other compound classes, such as the development of dual phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) inhibitors from a quinazoline-based pharmacophore. nih.gov In that work, systematic structure-activity relationship (SAR) studies of a compound library led to the identification of potent anticancer agents. nih.gov

For 4-(benzylamino)-4-methyl-2-pentanol, a combinatorial approach could involve modifying:

The aromatic ring: Introducing various substituents to the benzyl (B1604629) group to alter electronic properties and steric bulk.

The alkyl chain: Varying the substitution pattern on the pentanol (B124592) backbone.

The amine and alcohol groups: Creating ethers, esters, or more complex derivatives.

The successful application of large-scale coupling reactions, such as the Suzuki-Miyaura coupling in pharmaceutical manufacturing, demonstrates the feasibility of producing the diverse chemical libraries required for such screening campaigns. acs.org

Advanced Computational Design of Derivatives with Tailored Bioactivity

Computational chemistry offers powerful tools to guide the design of new molecules with desired properties, potentially reducing the time and cost of drug discovery. researchgate.net While no computational studies have been published for 4-(benzylamino)-4-methyl-2-pentanol, these methods could be readily applied.

De novo design strategies could be used to create novel enzymes or binding molecules. biorxiv.org For instance, if a biological target is identified, computational docking simulations could predict how derivatives of 4-(benzylamino)-4-methyl-2-pentanol bind. These simulations can help rationalize the activity of existing compounds and guide the synthesis of new ones with improved potency and selectivity. nih.govresearchgate.net

Machine learning and other advanced computational methods can generate novel protein backbones or predict the properties of small molecules, accelerating the design-build-test-learn cycle. biorxiv.orgnih.gov For a molecule like 4-(benzylamino)-4-methyl-2-pentanol, computational tools could be used to design derivatives with tailored lipophilicity, polarity, and metabolic stability, thereby optimizing their pharmacokinetic profiles for potential therapeutic use. srce.hr

Investigation of Natural Occurrence and Biosynthetic Pathways (if applicable to the full compound or its benzylamino-containing analogues)

There is currently no evidence to suggest that 4-(benzylamino)-4-methyl-2-pentanol is a naturally occurring compound. However, the biosynthesis of its core components and related structures has been explored, opening avenues for metabolic engineering.

Benzylamine: Researchers have successfully engineered an artificial nine-step enzymatic cascade in E. coli to produce benzylamine from L-phenylalanine, and even from glucose by integrating this cascade with the bacterium's metabolic pathways. nih.gov

4-Methyl-2-pentanol (B46003): A de novo ten-step metabolic pathway has been constructed in E. coli to produce 4-methyl-pentanol from natural metabolites. researchgate.net This work demonstrates the feasibility of creating branched-chain alcohols through modular pathway engineering. researchgate.net

The biosynthesis of aromatic amino acids, the precursors to compounds like benzylamine, begins with the shikimate pathway. youtube.com Furthermore, the biosynthetic machinery for benzyl-containing natural products, such as the benzylpyrrolidine core of anisomycin, has been elucidated. nih.gov

Future research could focus on combining these biosynthetic modules to create a novel pathway for the production of 4-(benzylamino)-4-methyl-2-pentanol or its precursors in a microbial host. This bio-based production would represent a sustainable and potentially cost-effective alternative to chemical synthesis.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Reaction Time (h) | Solvent Ratio (n-pentane:EtOAc) | Yield (%) | Regioisomer Ratio |

|---|---|---|---|

| 16 | 10:1 | 37 | 74:26 |

| 24 | 10:1 | 45 | 60:40 |

Basic: How can structural characterization of 4-(Benzylamino)-4-methyl-2-pentanol be rigorously performed?

Methodological Answer:

Characterization requires multi-modal analysis:

- NMR Spectroscopy : H and C NMR identify regioisomers and confirm benzylamino and methyl group positions. For example, syn-2-(benzylamino)-3-phenylbutane-1,3-diol showed distinct diastereotopic proton splits at δ 3.4–4.2 ppm .

- HRMS : Validates molecular weight (e.g., 102.18 g/mol for 4-methyl-2-pentanol derivatives) and detects impurities .

- Chromatographic Purity : HPLC with standards (e.g., C6H14O derivatives) confirms >98% purity .

Advanced: How can thermodynamic stability data inform reaction design for 4-(Benzylamino)-4-methyl-2-pentanol?

Methodological Answer:

Enthalpy (∆H) measurements and vapor pressure modeling predict compound stability under varying conditions:

- Experimental ∆H : For 4-amino-4-methyl-2-pentanol, ∆H = kJ·mol at 298.15 K .

- Volatility : The compound’s vapor pressure follows , suggesting moderate volatility at room temperature .

Q. Implications :

- High ∆H indicates thermal sensitivity; reactions should avoid temperatures >100°C.

- Low volatility necessitates inert atmospheres for reflux setups.

Advanced: How can regioisomeric ratios be analyzed and controlled during synthesis?

Methodological Answer:

Regioisomer formation (e.g., 74:26 vs. 60:40 ratios ) depends on:

- Steric Effects : Bulky substituents favor less crowded regioisomers.

- Catalytic Systems : Transition metal catalysts (e.g., Pd) may enhance selectivity via chelation control.

- Kinetic vs. Thermodynamic Control : Shorter reaction times (16h) favor kinetic products, while extended durations (24h) shift equilibria .

Q. Analytical Approach :

- Use H NMR integration of diagnostic peaks (e.g., benzylic protons) to quantify ratios.

- DFT calculations predict stability differences between regioisomers, guiding condition optimization .

Advanced: What computational methods are suitable for studying hydrogen-bonding interactions in 4-(Benzylamino)-4-methyl-2-pentanol?

Methodological Answer:

Density Functional Theory (DFT) and thermodynamic analysis elucidate hydrogen-bonding networks:

- DFT Parameters : B3LYP/6-311++G(d,p) basis set calculates bond lengths and angles. For 4-methyl-2-pentanol, O–H···O interactions show bond lengths of 1.85–1.92 Å .

- Thermodynamic Metrics : Excess Gibbs free energy () and enthalpy () quantify interaction strengths in binary mixtures (e.g., with 1-alkanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。